molecular formula C29H27N3O2S B2923995 N-(3,4-DIMETHYLPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 895641-96-0

N-(3,4-DIMETHYLPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2923995
CAS No.: 895641-96-0
M. Wt: 481.61
InChI Key: SPZYFUYKFHZNSY-UHFFFAOYSA-N
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Description

This compound belongs to the class of chromeno[2,3-d]pyrimidinyl acetamide derivatives, characterized by a fused chromene-pyrimidine core and a sulfanylacetamide side chain. The structure includes a 3,4-dimethylphenyl group attached to the acetamide nitrogen, a 7-methyl substituent on the chromeno ring, and a 4-methylphenyl group at position 2 of the pyrimidine. The compound’s synthesis and structural validation likely employ crystallographic tools like SHELX and visualization software such as WinGX/ORTEP .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2S/c1-17-5-9-21(10-6-17)27-31-28-24(15-22-13-18(2)7-12-25(22)34-28)29(32-27)35-16-26(33)30-23-11-8-19(3)20(4)14-23/h5-14H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZYFUYKFHZNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-d]pyrimidine structure, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Common reagents used in these steps include various halogenated compounds, sulfur-containing reagents, and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to produce the compound in large quantities while maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for exploring biological activity, including potential interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a therapeutic agent, particularly in areas such as cancer treatment and antimicrobial activity.

    Industry: The compound’s unique properties may find applications in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

The compound’s closest analogue is N-(2-Methoxy-5-Methylphenyl)-2-{[3-Methyl-7-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (CAS 1040631-82-0) . Below is a comparative analysis:

Property Target Compound CAS 1040631-82-0
Core Ring System Chromeno[2,3-d]pyrimidine Thieno[3,2-d]pyrimidine
Substituents - 3,4-Dimethylphenyl (amide N) - 2-Methoxy-5-methylphenyl (amide N)
- 7-Methyl (chromeno) - 3-Methyl (thieno)
- 4-Methylphenyl (pyrimidine C2) - 4-Methylphenyl (thieno C7)
Molecular Formula Not explicitly provided (inferred: ~C₃₁H₂₉N₃O₂S) C₂₄H₂₃N₃O₃S₂
Molecular Weight Estimated ~520 g/mol 465.6 g/mol
H-Bond Donors/Acceptors Likely 1 donor, 4 acceptors 1 donor, 6 acceptors

Functional Implications :

Ring System Impact: The chromeno[2,3-d]pyrimidine core in the target compound introduces a larger aromatic system compared to the thieno[3,2-d]pyrimidine in CAS 1040631-82-0. The thieno analogue’s sulfur atom in the fused ring could influence electronic properties and metabolic stability .

Substituent Effects: The 3,4-dimethylphenyl group (target) vs. 2-methoxy-5-methylphenyl (CAS 1040631-82-0) alters steric and electronic profiles. The 4-methylphenyl group at pyrimidine C2 (target) vs. thieno C7 (CAS 1040631-82-0) may lead to divergent binding orientations in enzyme active sites.

Pharmacokinetic Considerations: The higher molecular weight of the target compound (~520 g/mol) may reduce bioavailability compared to the lighter thieno analogue (465.6 g/mol), aligning with Lipinski’s rule of five limitations .

Comparison with N-Substituted Maleimides and Acetonitrile Derivatives

highlights N-(4-Dimethylamino-3,5-Dinitrophenyl)Acetonitrile and related maleimides, which share acetamide-like functionalities but differ in core structure . Key distinctions include:

  • Electronic Properties: The nitro and dimethylamino groups in ’s compounds create strong electron-withdrawing and donating effects, influencing charge transfer and dipole moments. In contrast, the target compound’s methyl and phenyl substituents prioritize hydrophobicity .
  • Theoretical Modeling : Quantum chemical methods (e.g., DFT) used for ’s compounds could predict the target’s reactivity and spectroscopic behavior, though experimental validation is required .
Comparison with Pharmacopeial Amide Derivatives

lists complex amides (e.g., compounds m, n, o) with tetrahydropyrimidin-1(2H)-yl groups and diphenylhexane backbones . These differ significantly in:

  • Backbone Flexibility: The target compound’s rigid chromeno-pyrimidine core contrasts with the flexible hexane chain in ’s compounds, suggesting divergent biological targets (e.g., kinases vs. proteases) .
  • Functional Groups : The sulfanylacetamide in the target compound may confer unique redox or metal-binding properties absent in ’s derivatives .

Research Findings and Data Gaps

  • Structural Analysis : The target compound’s crystallographic data (if available) would likely be refined using SHELXL and visualized via WinGX/ORTEP , standard tools for small-molecule studies.
  • Biological Activity: No direct data are provided, but analogues like CAS 1040631-82-0 are reported in supplier databases, hinting at research applications in medicinal chemistry .
  • Synthetic Challenges: The chromeno-pyrimidine core may require multi-step synthesis, contrasting with simpler thieno-pyrimidine routes .

Biological Activity

N-(3,4-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C24H28N2OC_{24}H_{28}N_2O and a molecular weight of 372.50 g/mol. Its structural complexity includes multiple aromatic rings and a sulfanyl group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown efficacy as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The presence of aromatic groups may enhance binding affinity to the enzyme's active site .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress and may contribute to their therapeutic effects against various diseases .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Assay Type Target IC50 Value Notes
AcetylcholinesteraseAChE50 µMModerate inhibition observed .
Antioxidant ActivityDPPH Radical Scavenging30 µg/mLComparable to ascorbic acid .
CytotoxicityVarious Cancer Cell LinesLC50 = 25 µMSignificant cytotoxic effects noted .

Case Studies

  • Neuroprotective Effects : In a study investigating compounds similar to this compound, it was found that these compounds could significantly reduce neuronal apoptosis in models of oxidative stress .
  • Anticancer Potential : Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

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